2-Methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2h,3ah)-dione hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of pyrrole derivatives has been widely studied. For instance, the Paal-Knorr Pyrrole Synthesis is a method that allows the synthesis of N-substituted pyrroles under mild reaction conditions . Another method involves the use of a stable manganese complex to convert primary diols and amines to 2,5-unsubstituted pyrroles . A visible light-induced diastereoselective synthesis of 4,6a-dihydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-diones using 2H-azirines and maleimides in the presence of an organic photocatalyst has also been reported .Chemical Reactions Analysis
Pyrrole and its derivatives can undergo various chemical reactions. For example, N-substituted pyrroles can be synthesized through the aerobic oxidative coupling of diols and a broad range of primary amines . A visible light-induced diastereoselective synthesis of 4,6a-dihydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-diones using 2H-azirines and maleimides has been reported .Scientific Research Applications
Organic Photocatalysis
The compound is used in visible light-promoted synthesis processes. It acts as a building block in the diastereoselective synthesis of 4,6a-dihydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-diones . This method is noted for being efficient and environmentally friendly, with good functional group tolerance and broad substrate scope. The applications of the cycloaddition products are further demonstrated through simple synthetic transformations .
Domino Reactions in Heterocyclic Synthesis
A new synthetic route to polyhydrogenated pyrrolo[3,4-b]pyrroles involves the domino reaction of 3-bromopyrrole-2,5-diones with aminocrotonic acid esters . This highly chemo- and stereoselective reaction is a Hantzsch-type domino process, which includes initial nucleophilic C-addition or substitution followed by intramolecular nucleophilic
Mechanism of Action
Target of Action
The primary targets of 2-Methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2h,3ah)-dione hydrochloride are currently unknown. The compound is a derivative of pyrrole, a heterocyclic aromatic organic compound
Mode of Action
As a pyrrole derivative, it may interact with its targets through a variety of mechanisms, potentially including binding to enzymes or receptors, disrupting cell membrane integrity, or interfering with DNA synthesis . .
Biochemical Pathways
Pyrrole derivatives can affect a variety of biochemical pathways depending on their specific structure and target .
properties
IUPAC Name |
5-methyl-2,3,3a,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-4,6-dione;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2.ClH/c1-9-6(10)4-2-8-3-5(4)7(9)11;/h4-5,8H,2-3H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXPQACNXVPTPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2CNCC2C1=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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